molecular formula C13H17NO3 B13483652 Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate

Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate

Cat. No.: B13483652
M. Wt: 235.28 g/mol
InChI Key: OBZCBVJXVUTQII-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a bicyclic heterocyclic compound featuring a benzo-fused oxazine core and a tert-butyl ester group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its ester group serves as a protective moiety for carboxylic acids or amines.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)11-8-14-9-6-4-5-7-10(9)16-11/h4-7,11,14H,8H2,1-3H3

InChI Key

OBZCBVJXVUTQII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Methodology:

  • Step 1: Condensation of 2-aminophenol with formaldehyde or paraformaldehyde under acidic or basic conditions to form the benzoxazine ring.
  • Step 2: Carboxylation at the 2-position via oxidation or carboxylation reactions.
  • Step 3: Esterification of the carboxylic acid with tert-butanol derivatives using tert-butyl chloroformate or via direct esterification with tert-butyl alcohol under acidic catalysis.

Key Reaction Conditions:

Reaction Step Reagents & Conditions Yield References
Cyclization Formaldehyde, acid catalyst (e.g., p-toluenesulfonic acid) 75-85% ,
Carboxylation Oxidation with potassium permanganate or chromic acid 70-80%
Esterification Tert-butyl chloroformate or tert-butanol with DCC or EDCI 80-90% ,

This route is advantageous due to its straightforwardness and high yields, especially when employing tert-butyl chloroformate for esterification, which provides the tert-butyl ester directly.

Ring-Opening and Cyclization of Epoxides with Amino Precursors

Another efficient pathway involves the ring-opening of epoxides with amino compounds, followed by cyclization to form the benzoxazine core, as described in literature for related compounds.

Methodology:

  • Step 1: Epoxide ring-opening with 2-aminophenol derivatives under phase transfer catalysis, often using potassium carbonate or sodium hydroxide as bases.
  • Step 2: Cyclization of the resulting hydroxyamines under thermal or catalytic conditions to form the benzoxazine ring.
  • Step 3: Esterification of the carboxyl group with tert-butyl alcohol derivatives, employing reagents such as di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate.

Research Findings:

  • A study demonstrated the synthesis of 2-substituted benzoxazines via epoxide ring-opening with arylsulfonamides under solid-liquid phase transfer catalysis, achieving high yields (up to 90%).
  • The cyclization step typically occurs under mild heating or catalytic conditions, with the use of Lewis acids like BF₃·OEt₂ to facilitate ring closure.

Data Table:

Step Reagents & Conditions Yield Reference
Epoxide ring-opening Epoxide + 2-aminophenol, K₂CO₃, phase transfer catalyst 85-90%
Cyclization Heating or Lewis acid catalysis 75-85%
Esterification tert-Butyl chloroformate, pyridine 80-90%

This method is notable for its high efficiency and applicability to diverse substituents, enabling the synthesis of various derivatives.

Multi-Step Synthesis via N-Substituted Benzoxazines

A more sophisticated approach involves multi-step synthesis starting from N-alkylation or N-acylation of benzoxazine precursors, followed by selective modifications.

Procedure Overview:

  • Step 1: Synthesis of N-alkylated benzoxazine intermediates via reaction of 2-aminophenols with chloroformates or acyl chlorides.
  • Step 2: Reduction of nitro groups or other functional groups to obtain the dihydro derivatives.
  • Step 3: Introduction of the tert-butyl ester at the carboxylate position via esterification with tert-butyl alcohol derivatives.

Research Data:

  • A study reported the synthesis of 6-amino-2,3-dihydro-1,4-benzoxazines via reduction of nitro precursors using Pd/C under hydrogen pressure, followed by esterification with tert-butyl chloroformate.
  • The overall yield for multi-step sequences ranged between 60-75%, with high purity confirmed via NMR and IR spectroscopy.

Summary Table:

Step Reagents & Conditions Yield Reference
N-Alkylation Chloroformates, pyridine 70-80%
Reduction Pd/C, H₂ 80-85%
Esterification tert-Butyl chloroformate 88%

Summary of Key Preparation Techniques

Methodology Advantages Limitations Typical Yield Range
Direct cyclization of 2-aminophenols High yields, straightforward Requires pure precursors 75-90%
Epoxide ring-opening + cyclization Broad substrate scope, high efficiency Multi-step, requires phase transfer catalysis 80-90%
Multi-step N-alkylation and reduction Versatile, allows functionalization Longer synthesis time 60-85%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

Ethyl Esters :

  • Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS 22244-22-0, 97% purity) shares the same oxazine backbone but substitutes the tert-butyl group with an ethyl ester.
  • Ethyl 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate introduces a fluorine atom at the 6-position, increasing electronegativity and altering electronic properties for targeted bioactivity .

Halogenated Derivatives :

  • Ethyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride (CAS 1432053-90-1, 98% purity) incorporates a chlorine substituent, improving stability and enabling use in cross-coupling reactions .

Functionalized Analogs :

  • 4-(2-Iodobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide replaces the ester with a carboxamide group, enhancing hydrogen-bonding capacity for biological applications .

Tert-butyl Derivative :

  • Synthesized via Boc (tert-butoxycarbonyl) protection strategies, as seen in , where tosyl groups and Boc-anhydrides are used to introduce the tert-butyl ester under controlled conditions .

Ethyl Esters :

  • Prepared through nucleophilic alkylation (e.g., K₂CO₃ and TBAB-mediated reactions) or esterification, achieving yields up to 69% (e.g., compound 4 in ) .

Halogenated Analogs :

  • Bromo or chloro substituents are introduced via electrophilic aromatic substitution or palladium-catalyzed cross-couplings, as demonstrated in and .

Biological Activity

Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a compound belonging to the benzoxazine family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 249.28 g/mol
  • Structure : The compound features a tert-butyl group that enhances its lipophilicity and a carboxylate functional group that contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antitubercular domains. Its structural characteristics suggest potential interactions with various biological targets involved in cancer and inflammatory pathways.

Antimicrobial Activity

A study evaluated several derivatives of benzoxazine compounds for their antibacterial properties against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (IC50) values for these compounds ranged from 5.98 to >30 µg/mL. The specific compound this compound demonstrated promising results in inhibiting Mtb growth .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For instance, docking studies have shown that it can interact with key enzymes involved in cancer pathways. This suggests its potential as a therapeutic agent against certain cancers.

Comparative Analysis of Related Compounds

The following table compares this compound with other related benzoxazine derivatives based on their molecular formula, biological activity, and unique features:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC13H17NO3AntimicrobialContains tert-butyl group enhancing lipophilicity
6-tert-butyl-3,4-dihydro-2H-benzoxazineC12H17NOModerate antimicrobialLacks carboxylate functionality
Tert-butyl 7-amino-2H-benzo[b][1,4]oxazineC13H18N2O3Potential anti-cancerFeatures amino group which may enhance bioactivity
Tert-butyl 3-hydroxy-2H-benzoxazineC12H17NOAntimicrobialHydroxyl group may influence solubility

This table illustrates how this compound stands out due to its specific functional groups that confer distinct properties and activities compared to similar compounds.

Case Studies and Research Findings

  • Antitubercular Activity : A study synthesized various derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid and assessed their antitubercular activity. Compounds showed varying degrees of efficacy with IC50 values indicating strong potential against Mtb .
  • Cancer Pathways : Research has indicated that certain derivatives exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. This highlights the compound's potential role in cancer therapeutics .
  • In Vivo Efficacy : In vivo studies demonstrated significant antitumor efficacy in xenograft models when treated with related compounds derived from the benzoxazine structure. These findings support the therapeutic potential of this class of compounds in treating hematological malignancies .

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, and how are yields maximized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example:

  • Step 1 : Condensation of precursors (e.g., tert-butyl carbamate with substituted benzoxazine intermediates) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetone or THF .
  • Step 2 : Purification via column chromatography (e.g., PE/EtOAc gradients) to achieve >95% purity. Reaction yields (~22–69%) depend on temperature control (65–80°C) and stoichiometric ratios of reagents like NaI or TBAB .
  • Critical parameters : Solvent choice, reaction time (24–48 hours), and catalyst selection (e.g., DABCO for related thiazine derivatives) .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity Method
CyclizationK₂CO₃, acetone, 65°C, 24h22%Column chromatography
FunctionalizationPMBCl, TBAB, toluene, 80°C69%FCC (CH₂Cl₂/MeOH)

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.2–1.4 ppm for C(CH₃)₃) and oxazine ring protons (δ 3.5–4.5 ppm for N–CH₂–O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₇NO₃: theoretical 251.35 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%) using gradients like MeCN/H₂O .

Advanced Research Questions

Q. How do substituents at the 6-position influence the compound’s pharmacological activity and reactivity?

Substitutions (e.g., nitro, bromo, or methyl groups) modulate electronic and steric properties, impacting biological interactions:

  • Nitro groups : Enhance electrophilicity, enabling interactions with nucleophilic residues in enzymes (e.g., mineralocorticoid receptors) .
  • Bromo groups : Facilitate Suzuki cross-coupling for structural diversification (e.g., aryl/heteroaryl additions), though bulky substituents may reduce reactivity (e.g., 47 and 48 in Table 3 of ).
  • Methyl groups : Improve metabolic stability by blocking oxidation sites .

Table 2 : Substituent Effects on Biological Activity

SubstituentTarget InteractionObserved Effect
6-NitroMineralocorticoid receptorEC₅₀ = 0.1 µM
6-BromoCYP450 enzymesReduced clearance (t₁/₂ ↑ 30%)

Q. How can researchers resolve contradictions in reaction outcomes during scale-up or derivative synthesis?

Contradictions often arise from solvent polarity, catalyst loading, or impurities. Mitigation strategies include:

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent: toluene vs. THF) to identify optimal conditions .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .
  • Impurity Profiling : LC-MS to trace side products (e.g., de-esterified byproducts) and adjust protecting groups .

Q. What computational and experimental methods elucidate the compound’s interactions with biological targets?

  • Molecular Docking : Predict binding modes to receptors (e.g., M₂ muscarinic receptors) using software like AutoDock Vina .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) for structure-activity relationship (SAR) studies .
  • Metabolic Stability Assays : Incubate with liver microsomes to quantify degradation rates and identify metabolic hotspots .

Methodological Considerations

  • Data Reproducibility : Use standardized protocols (e.g., USP guidelines) for synthesis and characterization.
  • Ethical Sourcing : Avoid commercial suppliers flagged as unreliable (e.g., benchchem.com ) and prioritize peer-reviewed syntheses .

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